molecular formula C20H21N3O3S2 B2686372 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034401-83-5

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2686372
M. Wt: 415.53
InChI Key: LSJXTHBQXDHUQV-UHFFFAOYSA-N
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Description

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research focusing on the computational and pharmacological evaluation of heterocyclic compounds, including 1,3,4-oxadiazole derivatives, has demonstrated their potential in various therapeutic areas. One study highlighted the design and assessment of these compounds for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. This work underscores the versatility of heterocyclic compounds like 1,3,4-oxadiazoles in drug development, particularly in targeting cancer and inflammation-related disorders (Faheem, 2018).

Antimicrobial Activity

Another area of significant interest is the antimicrobial activity of novel heterocyclic compounds. A study on pyrazole integrated 1,3,4-oxadiazoles explored their synthesis, characterization, and evaluation against various microbial strains. The findings indicate that these compounds possess potent to moderate antimicrobial efficacy, suggesting their potential as novel antimicrobial agents (Ningaiah et al., 2014).

Insecticidal Activity

The synthesis and evaluation of anthranilic diamides analogs containing 1,3,4-oxadiazole rings for insecticidal activity represent another promising research direction. These compounds have shown good efficacy against the diamondback moth, emphasizing the potential of such heterocyclic compounds in developing new insecticides (Qi et al., 2014).

Antitubercular Screening

Research on the synthesis and antimycobacterial screening of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives has also been conducted. These studies provide insights into the antitubercular activities of novel compounds, highlighting their potential in combating tuberculosis, with certain compounds displaying significant activity against Mycobacterium tuberculosis (Nayak et al., 2016).

Anticancer Evaluation

The exploration of heterocyclic compounds extends to anticancer research, where novel pyrazole and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activities. These studies underscore the potential of such compounds in developing new anticancer therapies, with specific compounds showing promising activities against various cancer cell lines (Ravinaik et al., 2021).

properties

IUPAC Name

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-12-21-17(26-23-12)16-13-6-9-25-11-14(13)28-18(16)22-19(24)20(7-2-3-8-20)15-5-4-10-27-15/h4-5,10H,2-3,6-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJXTHBQXDHUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4(CCCC4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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